Product packaging for 4-methylpiperazine-1-carboxamide(Cat. No.:CAS No. 42155-00-0)

4-methylpiperazine-1-carboxamide

Cat. No.: B6229129
CAS No.: 42155-00-0
M. Wt: 143.2
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the largest class of organic compounds. Within this domain, nitrogen-containing heterocycles are of paramount importance, largely due to their prevalence in natural products and pharmaceuticals. Piperazine (B1678402) (hexahydropyrazine) is a foundational heterocyclic compound, and its derivatives are a cornerstone of modern medicinal chemistry. nih.gov

The piperazine skeleton is recognized as a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tandfonline.com Its inclusion in a molecule can influence properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for how a compound interacts with biological targets. The scientific literature contains numerous examples of piperazine being combined with other molecular fragments to create compounds with diverse therapeutic potential. nih.gov The structure of 4-methylpiperazine-1-carboxamide, therefore, places it within a well-established and actively researched area of heterocyclic chemistry, where the goal is often to synthesize novel molecules with specific functions.

Overview of Research Trajectories for Piperazine Carboxamides

Research into piperazine carboxamides and their derivatives is a dynamic field, primarily driven by the search for new therapeutic agents. The core structure is versatile, allowing for modifications that can tune the molecule's biological activity. Investigations into this class of compounds have explored a wide range of potential applications.

A significant research trajectory focuses on their antimicrobial properties. Studies have shown that attaching different chemical groups to the piperazine carboxamide core can lead to potent activity against various bacterial strains. tandfonline.com For example, the synthesis of 1-benzhydryl-piperazine carboxamide derivatives has yielded compounds with notable efficacy against both Gram-positive and Gram-negative bacteria. tandfonline.com Another major area of investigation is in oncology. Certain piperazine carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast, colorectal, and liver cancer cells. researchgate.net Research has also indicated that derivatives can act as inhibitors of specific enzymes, a common strategy in developing targeted cancer therapies. ontosight.ai

Furthermore, the piperazine scaffold is integral to compounds targeting the central nervous system. Derivatives have been explored for their potential as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The biological activities of piperazine carboxamides are diverse and the subject of ongoing research to fully understand their therapeutic potential. ontosight.ai

Research Findings on Piperazine Carboxamide Derivatives

The following table summarizes selected research findings on the biological activities of various piperazine carboxamide derivatives, illustrating the broad scope of investigation in this chemical class.

Derivative ClassInvestigated Biological ActivityTarget Application/DiseaseReference
Coumarin-piperazine derivativesAcetylcholinesterase inhibitionAlzheimer's Disease nih.gov
1-Benzhydryl-piperazine carboxamidesAntimicrobialBacterial Infections tandfonline.com
Benzhydrylpiperazine carboxamidesCytotoxicityCancer (Breast, Colorectal, Liver) researchgate.net
4-(2-methoxyphenyl)-piperazine-1-carboxamidesEnzyme/Receptor InteractionAnti-inflammatory, Anticancer ontosight.ai
Arylpiperazines linked to coumarinsAntiproliferative activityLeukemia, Lung, Colon, Breast, Prostate Tumors nih.gov

Properties

CAS No.

42155-00-0

Molecular Formula

C6H13N3O

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Methylpiperazine 1 Carboxamide

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 4-methylpiperazine-1-carboxamide by constructing the carboxamide functional group directly onto the 4-methylpiperazine scaffold.

Phosgene-Based Carbonylation Reactions

A primary and classical method for synthesizing derivatives of 4-methylpiperazine involves the use of phosgene (B1210022) (COCl₂). In this approach, 1-methylpiperazine (B117243) reacts with phosgene, a highly reactive and toxic gas, to form 4-methylpiperazine-1-carbonyl chloride. sigmaaldrich.com This intermediate is then typically reacted with ammonia (B1221849) to yield the final product, this compound.

The reaction conditions for phosgenation must be meticulously controlled, including temperature and pressure, to manage the inherent risks associated with phosgene. Industrial-scale production necessitates specialized equipment and stringent safety protocols to ensure safe handling and optimal yields. Despite its efficiency, the high toxicity of phosgene has prompted the exploration of safer alternatives. newdrugapprovals.org

Utilisation of Trichloromethyl Carbonate Ethers

A safer alternative to phosgene is the use of trichloromethyl carbonate ethers, such as bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). guidechem.comwikipedia.org Triphosgene, a stable crystalline solid, serves as a convenient substitute for gaseous phosgene, decomposing to phosgene in situ during the reaction. newdrugapprovals.orgguidechem.comwikipedia.orgcommonorganicchemistry.com This method generally involves reacting N-methylpiperazine with triphosgene in an organic solvent.

The reaction can be performed under milder conditions compared to those required for phosgene. guidechem.com A variety of organic solvents can be employed, including benzene, toluene, and tetrahydrofuran. The molar ratio of N-methylpiperazine to the trichloromethyl carbonate ether and the reaction temperature are critical parameters that influence the yield and purity of the resulting 4-methylpiperazine-1-carbonyl chloride intermediate. This intermediate is subsequently converted to this compound. This approach is considered a significant improvement in terms of safety and environmental impact.

Synthesis of Precursors and Intermediates involving 4-Methylpiperazine

The synthesis of this compound can also be approached by first preparing key precursors and intermediates derived from 4-methylpiperazine.

Formation of 4-Methylpiperazine-1-carboxylic Acid Derivatives

This strategy involves the initial formation of a carboxylic acid derivative at the 1-position of 4-methylpiperazine. For instance, 4-methylpiperazine-1-carboxylic acid can be synthesized and subsequently converted to the desired carboxamide. cymitquimica.com This can be achieved through various methods, including the reaction of 1-methylpiperazine with a suitable carboxylating agent.

Another key intermediate is 4-methylpiperazine-1-carbonyl chloride. sigmaaldrich.com As mentioned previously, this compound is synthesized by reacting 1-methylpiperazine with phosgene or a phosgene equivalent like triphosgene. The resulting acid chloride is a versatile intermediate that can be readily converted to the carboxamide by reaction with ammonia. A patent describes a method for producing high-purity di(4-methylpiperazin-1-yl)methanone from 1-chloroformyl-4-methylpiperazine hydrochloride, which is a related derivative. google.com

IntermediateMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Methylpiperazine-1-carboxylic acidC₆H₁₂N₂O₂144.1758226-19-0
4-Methylpiperazine-1-carbonyl chlorideC₆H₁₁ClN₂O162.6239539-66-7
4-Methylpiperazine-1-carbonyl chloride hydrochlorideC₆H₁₂Cl₂N₂O199.0855112-42-0

Hydrazide Formation Reactions

Hydrazide derivatives of 4-methylpiperazine can also serve as precursors. The synthesis of such compounds typically involves the reaction of a 4-methylpiperazine derivative with hydrazine (B178648). For example, 1-amino-4-methylpiperazine (B1216902) is a key intermediate in the synthesis of various pharmaceutical agents and can be used to form hydrazones. dergipark.org.tr Research has been conducted on the synthesis of hydrazide-hydrazones, which are formed by the condensation of hydrazides with aldehydes. nih.govmdpi.combenthamopen.com These reactions highlight the reactivity of the hydrazine moiety and its potential for further functionalization to ultimately yield the desired carboxamide.

Amine Alkylation and Reductive Amination Pathways

Pathways involving the alkylation of piperazine (B1678402) or the reductive amination of appropriate precursors can be employed to synthesize 4-methylpiperazine itself, which is the foundational starting material. Direct alkylation of piperazine with an alkylating agent can lead to a mixture of mono- and di-substituted products, making control of the reaction challenging. researchgate.netgoogle.com

Reductive amination offers a more controlled alternative for synthesizing substituted amines. masterorganicchemistry.com This method involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comyoutube.com For the synthesis of 4-methylpiperazine, this could involve the reductive amination of a suitable piperazine precursor. Various reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. masterorganicchemistry.com Iron-catalyzed reductive aminations have also been developed as a more sustainable approach. nih.gov

Reaction Mechanisms and Selectivity in this compound Synthesis

The synthesis of this compound from 1-methylpiperazine hinges on the differential reactivity of the two nitrogen atoms within the piperazine ring. The nitrogen at position 1 is a secondary amine, while the nitrogen at position 4 is a tertiary amine due to the presence of a methyl group. This structural difference is the primary determinant of selectivity in acylation reactions.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Common methods involve the reaction of 1-methylpiperazine with a suitable acylating agent, such as a carbamoyl (B1232498) chloride or an isocyanate.

Key Factors Influencing Selectivity:

Steric Hindrance: The methyl group on the nitrogen at position 4 creates significant steric bulk, hindering the approach of electrophilic reagents. youtube.comyoutube.com In contrast, the secondary amine at position 1 is less sterically encumbered, making it more accessible for reaction.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the nitrogen at position 4. stackexchange.com While this enhances its basicity, it does not necessarily translate to higher nucleophilicity in this context, especially when steric factors are dominant. The secondary amine at position 1 remains a potent nucleophile. chemicalbook.com

Reagent Choice: The choice of the acylating agent and reaction conditions can further influence selectivity. For instance, the use of phosgene or related reagents can lead to the formation of an active carbamate (B1207046) intermediate, which then reacts with an amine to form the desired urea (B33335) derivative. cam.ac.uk

Due to the interplay of these factors, acylation reactions on 1-methylpiperazine overwhelmingly favor the formation of the 1-substituted product, this compound.

Emerging Synthetic Innovations

The field of organic synthesis is constantly evolving, with a drive towards more efficient, sustainable, and scalable processes. Several innovative approaches are being explored for the synthesis of piperazine derivatives, including this compound.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. In the context of carboxamide synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of various carboxamides has been achieved with higher yields in minutes under microwave conditions, whereas conventional methods might require several hours. beilstein-journals.org This technique offers a greener and more efficient alternative for the production of this compound.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of piperazine-2-carboxamide (B1304950) has been successfully demonstrated in a multi-step flow process, highlighting the potential of this technology for the production of related piperazine carboxamides. cam.ac.ukbeilstein-journals.orgnih.govresearchgate.netnih.gov This approach allows for precise control over reaction parameters, leading to improved product quality and consistency. A flow process for this compound could involve the continuous reaction of 1-methylpiperazine with a suitable acylating agent in a heated reactor, followed by in-line purification.

Biocatalysis:

Enzymatic catalysis, or biocatalysis, is a rapidly growing field in organic synthesis, offering highly selective and environmentally friendly reaction pathways. researchgate.netmdpi.com Enzymes such as lipases and amidases can be employed for the formation of amide bonds under mild conditions. rsc.orgacs.org For instance, the hydrolysis of racemic piperazine-2-carboxamide using an amidase has been reported to yield the corresponding carboxylic acid with high enantiomeric excess. rsc.org While not yet specifically reported for this compound, the development of bespoke enzymes for this transformation represents a promising avenue for future synthetic innovation.

Catalytic Approaches:

The development of novel catalytic systems is another area of active research. For example, nano-ZnO has been used as a catalyst in the hydrolysis of a related benzonitrile (B105546) to a benzamide (B126), suggesting its potential application in the synthesis of carboxamides under mild conditions. google.com The use of transition metal-free catalytic systems is also gaining traction as a greener alternative to traditional methods. nih.gov

These emerging technologies hold the promise of making the synthesis of this compound and other valuable chemical entities more efficient, sustainable, and economically viable.

4 Methylpiperazine 1 Carboxamide As a Privileged Scaffold in Medicinal Chemistry and Drug Design

Structural Contributions to Ligand Design

The 4-methylpiperazine-1-carboxamide scaffold confers several advantageous properties to a ligand's design, contributing to its binding affinity, selectivity, and pharmacokinetic profile. The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a key element. The nitrogen at the 4-position, bearing a methyl group, is basic and typically protonated at physiological pH. This positive charge allows for the formation of crucial salt bridges with acidic residues, such as aspartate or glutamate, in the binding sites of target proteins. This electrostatic interaction can significantly enhance binding affinity and anchor the ligand in the active site.

The 1-carboxamide (B11826670) group provides a rigid and planar unit capable of participating in hydrogen bonding interactions as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are fundamental for molecular recognition and contribute to the specificity of the ligand for its target. Furthermore, the carboxamide linker offers a synthetically tractable point for the introduction of various substituents, allowing for the exploration of chemical space and the fine-tuning of a compound's properties.

The methyl group at the N4 position of the piperazine ring is not merely a placeholder. It can engage in beneficial van der Waals or hydrophobic interactions within the binding pocket. For instance, in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the methyl group on the piperazine was found to make a productive CH-π interaction with the target enzyme. This seemingly minor structural feature can therefore play a direct role in enhancing the potency of a ligand.

Design Principles for Derivatization

The versatility of the this compound scaffold lies in its amenability to chemical modification at several key positions. These derivatizations are guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

While the core focus is often on the 4-methylpiperazine variant, modifications to the piperazine ring itself can be a key strategy in drug design. In the development of inhibitors of Mycobacterium tuberculosis IMPDH, modification of the piperazine ring by introducing a methyl group at the 3-position led to a significant loss of both biochemical and whole-cell activity, highlighting the importance of the unsubstituted piperazine core in that specific context. nih.gov However, in other cases, substitution on the carbon atoms of the piperazine ring can be beneficial. For instance, in a series of recently approved drugs, substituents are present on one or more carbon atoms of the piperazine ring to modulate the compound's properties. mdpi.com The synthetic accessibility of N-methylpiperazine often makes it a convenient starting material for introducing the piperazine moiety into a target molecule. mdpi.com

Compound/ModificationTargetEffect of Modification
Introduction of a methyl group at the 3-position of the piperazine ringMycobacterium tuberculosis IMPDHProfound loss of biochemical and whole-cell activities. nih.gov
Use of N-methylpiperazine as a building blockVarious, including BosutinibFacilitates synthesis and introduction of the piperazine moiety. mdpi.com

The N-H of the carboxamide group provides a vector for introducing a wide array of substituents, which can explore different regions of the target's binding site. This is a critical aspect of lead optimization, allowing for the enhancement of potency and the modulation of physicochemical properties.

Compound SeriesSubstitution on CarboxamideKey Finding
ABL/KIT Kinase Inhibitors4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylThis substitution was integral to the high potency of the lead compound. nih.gov
FLT3/CDK Kinase Inhibitors4-((4-methylpiperazin-1-yl)methyl)phenylThis moiety contributed to potent inhibition of the target kinases. nih.gov

The this compound scaffold often serves as a central linker connecting two or more distinct pharmacophoric elements. This modular design allows for the combination of different recognition motifs to achieve high affinity and selectivity.

For example, in the design of FLT3 and CDK inhibitors, the this compound core linked a pyrazole (B372694) moiety to a 7H-pyrrolo[2,3-d]pyrimidine group. This specific combination of heterocycles was found to be critical for the dual inhibitory activity. nih.gov In another example, a potent ABL/KIT inhibitor was developed where the 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide scaffold was further elaborated with a 1-nicotinoylpiperidin-4-yl)oxy) group. This addition provided a unique hinge-binding interaction with the kinase. nih.gov The ability to readily append diverse and complex chemical entities to the core scaffold is a testament to its utility in modern drug discovery.

Strategic Role in Lead Compound Identification

The this compound scaffold has proven to be instrumental in the identification of numerous lead compounds, particularly in the highly competitive field of kinase inhibitor discovery. Its favorable properties often lead to its inclusion in compound libraries for high-throughput screening and its frequent appearance in the structures of hit compounds.

A prime example is the discovery of FN-1501, a potent inhibitor of FLT3 and CDK kinases. The design strategy explicitly utilized a 1H-pyrazole-3-carboxamide core, and structure-activity relationship studies demonstrated the importance of the 4-methylpiperazin-1-ylmethyl)phenyl group for the compound's excellent inhibitory profile against both the kinases and cancer cell lines. nih.gov In this case, the scaffold was not just a passive linker but an active contributor to the desired biological activity.

Similarly, the development of the dual ABL/c-KIT kinase inhibitor, CHMFL-ABL/KIT-155, was centered around a benzamide (B126) scaffold bearing the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety. This compound exhibited strong anti-proliferative activities against cancer cell lines driven by BCR-ABL/c-KIT and showed good oral pharmacokinetic properties and in vivo efficacy. nih.gov The strategic incorporation of the this compound derivative was key to achieving a lead compound with a promising preclinical profile.

The recurring success of this scaffold in identifying high-quality lead compounds underscores its status as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic accessibility make it an attractive starting point for drug discovery campaigns aimed at a variety of biological targets.

Investigations into Biological Interactions and Target Modulation

Mechanism of Action Studies

Understanding the precise mechanisms by which 4-methylpiperazine-1-carboxamide exerts its biological effects is a cornerstone of its scientific investigation. Studies have delved into its interactions with enzymes, its binding affinity for various receptors, and its influence on cellular signaling cascades.

Derivatives of this compound have been identified as modulators of several key enzymes. One area of significant research has been their activity as inhibitors of histone deacetylases (HDACs). Specifically, certain hydroxamic acid derivatives incorporating the this compound moiety have demonstrated potent inhibitory effects on HDACs. These compounds have been shown to induce hyperacetylation of histones, a mechanism linked to the regulation of gene expression.

Another enzyme class targeted by this compound derivatives is polo-like kinase 1 (PLK1), a crucial regulator of cell division. Research has identified compounds that act as potent and selective inhibitors of PLK1. The 4-methylpiperazine group in these molecules often plays a key role in achieving high affinity for the target enzyme.

Furthermore, investigations have explored the role of this chemical entity in the inhibition of other kinases. For instance, derivatives have been synthesized and evaluated for their inhibitory activity against a panel of kinases, with some showing promising selectivity for certain targets. The structural features of the this compound scaffold are often crucial for these specific enzyme-inhibitor interactions.

A summary of enzyme modulation by this compound derivatives is presented below:

Enzyme TargetType of ModulationCompound Class
Histone Deacetylases (HDACs)InhibitionHydroxamic acid derivatives
Polo-like Kinase 1 (PLK1)InhibitionVarious heterocyclic derivatives
Other KinasesInhibitionVarious derivatives

The this compound structure has been incorporated into molecules designed to bind with high affinity to specific receptors. A notable example is its use in the development of antagonists for the histamine (B1213489) H4 receptor. In these molecules, the 4-methylpiperazine ring is a key pharmacophoric element that contributes to the binding affinity and selectivity for the H4 receptor over other histamine receptor subtypes.

In addition to the histamine H4 receptor, derivatives containing the this compound moiety have been evaluated for their binding to a range of other G protein-coupled receptors (GPCRs). These studies are often part of broader screening efforts to identify novel receptor ligands. The specific substitution patterns on the piperazine (B1678402) ring and the carboxamide group can significantly influence the binding profile of these compounds.

The table below summarizes the receptor binding profiles of some this compound derivatives:

Receptor TargetInteraction TypeCompound Series
Histamine H4 ReceptorAntagonismVarious derivatives
G Protein-Coupled Receptors (GPCRs)Ligand BindingVarious derivatives

The modulation of enzymes and receptors by this compound derivatives leads to downstream effects on intracellular signaling pathways. For example, the inhibition of HDACs by compounds containing this moiety can lead to the reactivation of tumor suppressor genes, thereby influencing pathways related to cell cycle arrest and apoptosis.

Similarly, the inhibition of PLK1 by derivatives of this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent cell death in rapidly dividing cells. This interaction with a key cell cycle regulatory pathway is a primary focus of their investigation as potential therapeutic agents.

In Vitro Biological Activity Assessments (excluding clinical human trial data)

The biological activities of this compound and its derivatives have been assessed in various in vitro models. These studies provide foundational knowledge about their potential applications in different areas of biomedical research.

Research has explored the potential of this compound derivatives as antimicrobial agents. Studies have reported the synthesis of novel compounds incorporating this scaffold and their subsequent evaluation against a panel of bacterial and fungal strains. Some of these derivatives have exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.

The antifungal potential of these compounds has also been investigated. Certain derivatives have shown promising activity against various fungal species, suggesting that the this compound moiety could serve as a valuable starting point for the development of new antifungal agents.

While research into the antibacterial and antifungal properties is more established, the exploration of antiviral applications of this compound derivatives is an emerging area of interest.

A summary of the antimicrobial evaluations is provided in the table below:

Antimicrobial ActivityTarget Organisms
AntibacterialGram-positive and Gram-negative bacteria
AntifungalVarious fungal species

The most significant area of in vitro biological activity assessment for this compound derivatives has been in anticancer research. As mentioned earlier, their ability to inhibit enzymes like HDACs and PLK1 makes them promising candidates for cancer therapy.

Numerous studies have demonstrated the cytotoxic effects of these compounds against a wide range of human cancer cell lines. The mechanism of cell death is often attributed to the induction of apoptosis, as evidenced by various cellular and molecular assays. The effectiveness of these compounds is often correlated with their ability to inhibit their respective enzyme targets.

The table below summarizes the in vitro anticancer research applications of this compound derivatives:

Cancer Research ApplicationKey Findings
CytotoxicityEffective against a variety of human cancer cell lines
Apoptosis InductionInduces programmed cell death in cancer cells
Cell Cycle ArrestCauses arrest at specific phases of the cell cycle

Anti-inflammatory and Pain Pathway Modulation Research

One such derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, has been the subject of research into its anti-nociceptive and anti-inflammatory effects. nih.gov Studies have demonstrated that this compound can dose-dependently decrease the number of writhings induced by acetic acid in animal models, a common test for analgesic activity. nih.gov Furthermore, at a dose of 100 mg/kg, LQFM182 was found to reduce paw licking time in the second phase of the formalin test, which is indicative of its effect on inflammatory pain. nih.gov

The anti-inflammatory properties of LQFM182 were further substantiated in carrageenan-induced paw edema and pleurisy tests. nih.gov In the paw edema model, the compound reduced swelling at all time points measured. nih.gov In the pleurisy model, it was observed to decrease cell migration, particularly of polymorphonuclear cells, and reduce the activity of the myeloperoxidase enzyme. nih.gov A key finding was the reduction in the levels of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the pleural exudate. nih.gov This suggests that the anti-inflammatory and analgesic effects of this class of compounds may be mediated, at least in part, by the downregulation of key inflammatory mediators.

Another area of research has focused on methyl salicylate (B1505791) derivatives that incorporate a piperazine moiety. nih.gov These compounds have shown potent anti-inflammatory activity in models of xylene-induced ear edema and carrageenan-induced paw edema in mice. nih.gov Notably, some of these derivatives exhibited anti-inflammatory effects comparable to or even exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID), aspirin, and in some cases, were equivalent to indomethacin (B1671933) at similar dosages. nih.gov The activity of these compounds was also found to be dose-dependent. nih.gov Further in vitro studies on RAW264.7 macrophages indicated that these derivatives could significantly inhibit the release of lipopolysaccharide (LPS)-induced IL-6 and TNF-α, and attenuate the upregulation of cyclooxygenase-2 (COX-2). nih.gov

The modulation of pain pathways is a complex process involving the central and peripheral nervous systems. nih.gov The experience of pain can be altered at various points along its transmission pathway. physio-pedia.com The findings that piperazine derivatives can reduce pro-inflammatory cytokines and inhibit COX-2 are significant, as these molecules are key players in sensitizing peripheral nociceptors and contributing to central sensitization, which can lead to a state of heightened pain sensitivity. nih.govnih.gov

Table 1: Anti-inflammatory and Anti-nociceptive Effects of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)

Test Model Parameter Measured Key Findings
Acetic Acid-Induced Writhing Number of writhings Dose-dependent decrease nih.gov
Formalin Test (Second Phase) Paw licking time Reduction observed nih.gov
Carrageenan-Induced Paw Edema Edema formation Reduction at all hours nih.gov
Carrageenan-Induced Pleurisy Cell migration Reduction of polymorphonuclear cells nih.gov
Carrageenan-Induced Pleurisy Myeloperoxidase activity Reduced enzyme activity nih.gov
Carrageenan-Induced Pleurisy Cytokine levels Reduction of IL-1β and TNF-α nih.gov

Other Pharmacological Explorations (e.g., Anxiolytic-like Activity)

Beyond anti-inflammatory and analgesic potential, the piperazine scaffold is a common feature in molecules designed to act on the central nervous system, including those with anxiolytic properties. researchgate.net Research into various piperazine derivatives has pointed towards their ability to modulate anxiety-like behaviors in preclinical models.

For instance, studies on arylpiperazine derivatives have demonstrated anxiolytic effects, which are thought to be mediated through interactions with the serotonergic and GABAergic systems. nih.gov One study confirmed the anxiolytic effects of two new arylpiperazine derivatives, N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide, in the elevated plus-maze test. nih.gov The mechanism of action for these compounds was suggested to involve a direct interaction with 5-HT1A receptors and an indirect influence on the GABAergic system. nih.gov The anxiolytic effects of these compounds were reversed by a selective 5-HT1A antagonist, but not by a GABAA-BDZ receptor complex antagonist. nih.gov

Another study on 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), a piperazine derivative, also revealed anxiolytic-like activity. nih.gov In behavioral tests such as the elevated plus maze and the light-dark box test, LQFM032 increased the time spent in and entries into the open arms and the light area, respectively, which are indicative of reduced anxiety. nih.gov Interestingly, the anxiolytic effects of this compound were antagonized by flumazenil, a benzodiazepine (B76468) site antagonist, and mecamylamine, a nicotinic acetylcholine (B1216132) receptor antagonist, suggesting the involvement of both benzodiazepine and nicotinic pathways in its anxiolytic-like activity. nih.gov

Table 2: Anxiolytic-like Effects of Various Piperazine Derivatives

Compound/Derivative Type Behavioral Test Key Findings Proposed Mechanism of Action
Arylpiperazine derivatives nih.gov Elevated Plus-Maze Confirmed anxiolytic effects Direct 5-HT1A receptor participation and indirect GABAergic system involvement nih.gov
2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) nih.gov Elevated Plus-Maze, Light-Dark Box Increased exploration of open arms/light area nih.gov Mediated through benzodiazepine and nicotinic pathways nih.gov

Computational and Theoretical Chemistry of 4 Methylpiperazine 1 Carboxamide and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-methylpiperazine-1-carboxamide, such as N,N-diethyl-4-methylpiperazine-1-carboxamide, DFT calculations have been employed to determine optimized geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations are often performed using the B3LYP method with basis sets like 6-31G(d,p) and 6-311G(d,p). researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO, MEP)

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is fundamental in chemical reactivity theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy represents its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. als-journal.com

For N,N-diethyl-4-methylpiperazine-1-carboxamide, a close analog of this compound, the HOMO-LUMO energy gap has been calculated, indicating the potential for charge transfer within the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. als-journal.com The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. nih.gov In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net For derivatives of this compound, MEP analysis has been used to identify these reactive sites, providing insights into their intermolecular interactions. researchgate.netnih.gov

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Relates to chemical reactivity and stability. als-journal.com
MEP Visual representation of the electrostatic potential on the electron density surface.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govresearchgate.net

Vibrational Spectroscopy Interpretations

Theoretical vibrational analysis using DFT is a powerful tool for assigning the vibrational modes observed in experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. als-journal.com For N,N-diethyl-4-methylpiperazine-1-carboxamide, detailed vibrational assignments have been performed with the aid of normal coordinate analysis (NCA) based on scaled quantum mechanical force fields. nih.gov

The calculated vibrational frequencies and the experimental data show good agreement, allowing for a precise interpretation of the spectra. nih.gov For instance, the characteristic stretching vibrations of C-H, C-N, and C=O groups can be accurately assigned. als-journal.comnih.gov The potential energy distribution (PED) analysis further helps in characterizing the contribution of different internal coordinates to each normal mode. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment. acs.org For piperazine (B1678402) derivatives, MD simulations can be used to understand their behavior in solution, such as their interaction with solvent molecules and their conformational flexibility. nih.govmanchester.ac.ukresearchgate.net These simulations can reveal stable conformations and the dynamics of the piperazine ring, which typically adopts a chair conformation. nih.gov MD simulations are also crucial in studying the interactions of these molecules with biological macromolecules, such as proteins, to understand their mechanism of action. mdpi.com

Molecular Docking Studies for Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acgpubs.org This method is widely used in drug discovery to predict the binding mode of a ligand to a protein target. For derivatives of this compound, molecular docking studies can be performed to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. als-journal.comacgpubs.org For example, derivatives of N,N'-(methylenebis(4,1-phenylene))bis(this compound) have been docked into the active site of DNA gyrase A protein of E. coli to evaluate their potential as antimicrobial agents. acgpubs.org

Conformational Analysis and Stability Assessments

The conformational landscape of this compound and its derivatives is crucial for their biological activity. The piperazine ring typically exists in a chair conformation. nih.gov In N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, for instance, the piperazine ring adopts a chair conformation. nih.gov Conformational analysis, often performed using DFT calculations, helps in identifying the most stable conformers and the energy barriers between them. nih.gov The stability of different conformers can be assessed by comparing their relative energies.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules pack in the solid state and which atomic contacts are most significant in stabilizing the crystal structure. For piperazine derivatives, this technique offers valuable insights into the nature and prevalence of non-covalent interactions such as hydrogen bonds, van der Waals forces, and other close contacts.

A notable study on piperazine derivatives, specifically the molecular salts 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (B77799) and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate, provides a clear example of the application of Hirshfeld surface analysis. nih.gov This analysis allows for the exploration and quantification of intermolecular close contacts within their crystal structures.

The Hirshfeld surfaces of the ionic pairs in the asymmetric units of these compounds are mapped with properties like dnorm, shape index, and curvedness to visualize the intermolecular contacts. The dnorm surface, in particular, highlights regions of significant intermolecular contact, with red spots indicating close contacts, typically associated with hydrogen bonding.

In the case of the studied piperazine derivatives, the analysis reveals the dominance of specific interactions. The most prominent contacts involve hydrogen atoms, with O⋯H/H⋯O and halogen⋯H/H⋯halogen interactions playing a crucial role in the supramolecular assembly.

The detailed breakdown of intermolecular contacts for the two derivative compounds, as determined by Hirshfeld surface analysis, is presented in the interactive data tables below.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts for 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate

Contact TypeContribution (%)
O···H/H···O33.7
F···H/H···F20.2
H···H15.6
C···H/H···C10.3
N···H/H···N5.5
C···C4.9
O···C/C···O3.2
F···C/C···F2.9
O···N/N···O1.5
Others2.2

Interactive Data Table: Percentage Contributions of Intermolecular Contacts for 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate

Contact TypeContribution (%)
H···H28.5
Cl···H/H···Cl25.8
O···H/H···O19.3
C···H/H···C11.2
N···H/H···N4.3
O···C/C···O3.1
C···C2.4
Cl···C/C···Cl2.3
Others3.1

These findings underscore the utility of Hirshfeld surface analysis in elucidating the intricate network of intermolecular forces that govern the crystal packing of piperazine-containing compounds. nih.gov The quantitative data derived from this analysis is instrumental in understanding structure-property relationships and in the rational design of new crystalline materials.

Application of 4 Methylpiperazine 1 Carboxamide As a Synthetic Intermediate

Preparation of Complex Pharmaceutical Intermediates

The piperazine (B1678402) moiety is a common feature in many biologically active compounds, and 4-methylpiperazine-1-carboxamide serves as a key precursor for introducing this functional group into larger, more complex pharmaceutical molecules. biointerfaceresearch.comrsc.org Its application is particularly notable in the synthesis of anticancer agents. dntb.gov.uaresearchgate.netnih.govcsic.es

One of the most prominent examples of the use of a derivative of this compound is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. nih.gov In the synthesis of Imatinib, the related compound 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is a key intermediate. epa.govgoogle.com This intermediate is then coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to form the final Imatinib molecule. epa.gov The synthesis of this crucial benzoic acid derivative often starts from p-cyanobenzyl chloride and N-methylpiperazine. google.com

The general synthetic strategy involves the reaction of a suitable derivative of this compound with another complex molecular fragment to construct the final active pharmaceutical ingredient. For instance, novel derivatives of Imatinib have been synthesized by coupling aryl piperazine-containing intermediates with other molecular scaffolds. nih.gov The piperazine ring in these structures often plays a critical role in the drug's solubility and pharmacokinetic properties. nih.gov

Below is a table summarizing the key reactants and products in the synthesis of Imatinib, highlighting the importance of the 4-methylpiperazine moiety.

Reactant 1Reactant 2ProductApplication
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochlorideN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineImatinibAnticancer Agent epa.gov
p-Cyanobenzyl chlorideN-Methylpiperazine4-(4-Methyl-1-piperazinyl)benzonitrileIntermediate for Imatinib synthesis google.com
3-Bromo-4-methylaniline4-Chloromethylbenzoyl chlorideIntermediate benzamide (B126)Precursor for Imatinib derivatives nih.gov

Role in Ligand Synthesis for Coordination Chemistry

The nitrogen atoms within the piperazine ring of this compound and its derivatives are excellent coordinating agents for metal ions, making this class of compounds valuable in the field of coordination chemistry. biointerfaceresearch.com Ligands incorporating the piperazine scaffold can form stable complexes with a variety of transition metals. rsc.org These metal complexes have diverse applications, including in catalysis and as potential therapeutic agents themselves. mdpi.com

The synthesis of ligands for coordination chemistry often involves modifying the piperazine ring of a starting material like this compound. The non-bonding electrons on the nitrogen atoms can readily form coordinate bonds with metal centers. The resulting coordination compounds can exhibit interesting structural and electronic properties. researchgate.net For example, piperazine-based ligands can be designed to create specific coordination geometries around a metal ion, influencing the reactivity and properties of the resulting complex. biointerfaceresearch.com

The versatility of the piperazine structure allows for the synthesis of both simple and complex ligands. For instance, by reacting derivatives of this compound with other molecules containing donor atoms (like oxygen or other nitrogen atoms), polydentate ligands can be created. These ligands can then chelate to a metal ion, forming a highly stable complex. nih.gov The study of such metal-ligand interactions is crucial for the rational design of new catalysts and metallo-drugs. nih.gov

The table below provides a general overview of the components involved in forming coordination complexes with piperazine-based ligands.

Ligand PrecursorMetal Ion (Example)Resulting Complex TypePotential Application
Piperazine-based ligandCu(II), Zn(II), Co(II)Monometallic or Bimetallic ComplexBiological Activity, Catalysis biointerfaceresearch.comrsc.org
Modified this compound derivativeVarious transition metalsCoordination PolymerMaterial Science biointerfaceresearch.com
Piperazine-Thio-LigandTransition metalsGuanidine-Thio Metal ComplexBioinorganic Chemistry researchgate.net

Future Research Directions and Unexplored Avenues for 4 Methylpiperazine 1 Carboxamide

The chemical compound 4-methylpiperazine-1-carboxamide and its derivatives represent a significant scaffold in medicinal chemistry. While existing research has established their importance, future investigations are poised to unlock new potentials through innovative synthesis, advanced computational analysis, and exploration into novel therapeutic and material applications. This article delves into the prospective research directions that could define the future landscape for this versatile chemical entity.

Q & A

Basic: What are the key considerations for synthesizing 4-methylpiperazine-1-carboxamide with high purity?

Methodological Answer:
Synthesis requires controlled reaction conditions, including:

  • Temperature : Maintain 40–60°C to prevent side reactions (e.g., over-oxidation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates .
  • Coupling Agents : Employ EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMAP (4-Dimethylaminopyridine) for amide bond formation .
  • Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with piperazine protons resonating at δ 2.4–3.1 ppm .
  • HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 159.26 for the base compound) .

Basic: What are common chemical reactions involving this compound?

Methodological Answer:

  • Oxidation : Use KMnO₄ in acidic conditions to generate hydroxylated derivatives .
  • Reduction : Employ NaBH₄ or LiAlH₄ to reduce carboxamide to amine derivatives .
  • Substitution : React with alkyl halides under basic conditions (NaOH) to modify the piperazine ring .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to enhance receptor binding affinity .
  • In Silico Docking : Use AutoDock Vina to predict interactions with targets like serotonin receptors (ΔG < -8 kcal/mol indicates strong binding) .
  • In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase for anti-Alzheimer’s activity) .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Replicate Conditions : Standardize assay protocols (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or consensus trends .
  • Dose-Response Curves : Validate EC₅₀ values across independent labs to confirm potency .

Advanced: What methodologies assess solubility and stability for formulation development?

Methodological Answer:

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) at 25°C, analyzed via UV-Vis spectroscopy .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • LogP Determination : Use octanol-water partitioning to predict membrane permeability .

Advanced: How can computational modeling guide drug design?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) evaluate conformational stability in aqueous environments .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., carboxamide oxygen) using Schrödinger .
  • ADMET Prediction : SwissADME predicts bioavailability (%ABS >30% indicates oral viability) .

Advanced: What strategies optimize multi-step synthesis yields?

Methodological Answer:

  • Design of Experiments (DOE) : Taguchi methods optimize variables (e.g., solvent ratio, catalyst loading) .
  • Kinetic Monitoring : In situ IR tracks intermediate formation to halt reactions at ~90% completion .
  • Flow Chemistry : Microreactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma .
  • BBB Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) predicts CNS penetration .
  • Pharmacokinetic Modeling : NONMEM software correlates dose-exposure relationships .

Advanced: Which techniques validate receptor binding interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for dopamine D₂ receptors .
  • Radioligand Displacement : Use [³H]spiperone to quantify Ki values in competitive binding assays .
  • Cryo-EM : Resolve compound-receptor complexes at 3–4 Å resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.